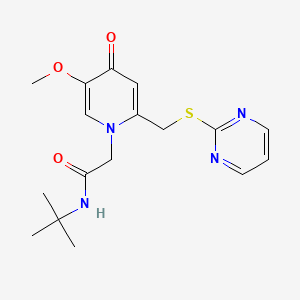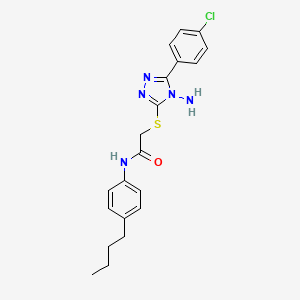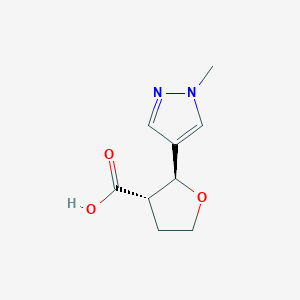
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, trans, also known as MPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPOC is a heterocyclic organic compound that has a unique structure and properties, making it an interesting candidate for drug development.
科学的研究の応用
Synthesis and Transformations
Synthesis and Transformations of Derivatives
This compound and its derivatives have been extensively used in chemical synthesis. For example, Prokopenko et al. (2010) demonstrated the synthesis of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, leading to the creation of functional derivatives for further chemical transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Synthesis in Complex Formation
Budzisz et al. (2004) explored the use of pyrazole derivatives, including this compound, in forming complexes with platinum(II) and palladium(II) metal ions. This indicates its utility in creating metal complexes for various applications (Budzisz, Małecka, & Nawrot, 2004).
Mononuclear Coordination Complexes
Radi et al. (2015) synthesized novel pyrazole-dicarboxylate acid derivatives and studied their coordination/chelation and crystallization property with CuII/CoII/ZnII, indicating the compound’s potential in the formation of coordination complexes (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Reactions with Hydroxylamines and Carbazates
Korkusuz and Yıldırım (2010) discussed reactions involving 1H-pyrazole-3-carboxylic acid, a closely related compound, with hydroxylamines and carbazates, highlighting the chemical reactivity and potential applications of such compounds in synthetic chemistry (Korkusuz & Yıldırım, 2010).
Molecular Docking Studies
Ganga Reddy et al. (2022) synthesized a series of compounds including pyrazole derivatives and conducted molecular docking studies, suggesting potential applications in understanding molecular interactions (Ganga Reddy, R. Reddy, Ramana Reddy, Laxminarayana, & S. Reddy, 2022).
Solid-State Properties
- Structural and Dynamic Properties in Solid State: Infantes et al. (2013) studied the structure of pyrazole-4-carboxylic acids in the solid state, providing insights into their polymorphism and solid-state proton transfer, relevant for understanding the physical properties of these compounds (Infantes, García, López, Claramunt, & Elguero, 2013).
Catalytic Hydrogenation
- Catalytic Hydrogenation Studies: Gorpinchenko et al. (2009) researched the hydrogenation of the methyl ester of 1H-pyrazoline-3-carboxylic acid, a structurally similar compound, demonstrating its potential in catalytic processes (Gorpinchenko, Petrovcx, Lozhkin, Galkin, & Dokichev, 2009).
特性
IUPAC Name |
(2S,3S)-2-(1-methylpyrazol-4-yl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-11-5-6(4-10-11)8-7(9(12)13)2-3-14-8/h4-5,7-8H,2-3H2,1H3,(H,12,13)/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQXBLGGLWCRNR-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2C(CCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)[C@@H]2[C@H](CCO2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine;hydrochloride](/img/structure/B2355877.png)
![2-amino-4-[(Z)-1-cyano-2-(4-methoxyphenyl)ethenyl]-6-piperidin-1-ylpyridine-3,5-dicarbonitrile](/img/structure/B2355879.png)
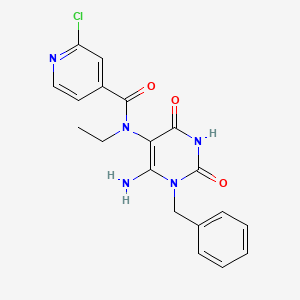
![(Z)-methyl 2-(4-chloro-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2355882.png)
![1-[4-(Methylsulfonyl)piperazin-1-Yl]ethan-1-One](/img/structure/B2355886.png)
![N-(2-nitrophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2355888.png)
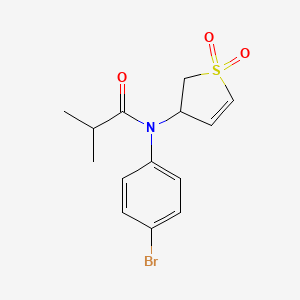
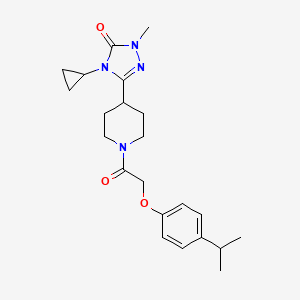
![2-chloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2355892.png)
![3-[(4-tert-butylphenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2355893.png)
